molecular formula C12H13NO5 B13925437 Tert-butyl 2-formyl-6-nitrobenzoate

Tert-butyl 2-formyl-6-nitrobenzoate

Cat. No.: B13925437
M. Wt: 251.23 g/mol
InChI Key: SVYTXROTVQMPHC-UHFFFAOYSA-N
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Description

Tert-butyl 2-formyl-6-nitrobenzoate is an organic compound with the molecular formula C12H13NO5. It is a derivative of benzoic acid, featuring a tert-butyl ester group, a formyl group, and a nitro group. This compound is of interest in organic synthesis and various chemical research applications due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-formyl-6-nitrobenzoate typically involves multi-step organic reactions. One common method starts with the nitration of tert-butyl benzoate to introduce the nitro group. This is followed by formylation to add the formyl group at the desired position on the aromatic ring. The reaction conditions often involve the use of strong acids and bases, as well as specific catalysts to achieve the desired selectivity and yield.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-formyl-6-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride (SnCl2) in hydrochloric acid.

    Substitution: Electrophilic substitution reactions can be facilitated using reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Tert-butyl 2-carboxy-6-nitrobenzoate.

    Reduction: Tert-butyl 2-formyl-6-aminobenzoate.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Tert-butyl 2-formyl-6-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of biologically active compounds.

    Medicine: Research into its derivatives for pharmaceutical applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-formyl-6-nitrobenzoate in chemical reactions involves the reactivity of its functional groups. The formyl group can participate in nucleophilic addition reactions, while the nitro group can undergo reduction to form amines. The tert-butyl ester group provides steric hindrance, influencing the compound’s reactivity and selectivity in various reactions.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 2-nitrobenzoate: Lacks the formyl group, making it less reactive in certain nucleophilic addition reactions.

    Tert-butyl 2-formylbenzoate: Lacks the nitro group, affecting its reactivity in reduction reactions.

    Methyl 2-formyl-6-nitrobenzoate: Similar structure but with a methyl ester group instead of a tert-butyl ester, influencing its steric properties and reactivity.

Uniqueness

Tert-butyl 2-formyl-6-nitrobenzoate is unique due to the combination of its functional groups, which provide a balance of reactivity and steric hindrance. This makes it a versatile intermediate in organic synthesis and a valuable compound for research in various scientific fields.

Properties

Molecular Formula

C12H13NO5

Molecular Weight

251.23 g/mol

IUPAC Name

tert-butyl 2-formyl-6-nitrobenzoate

InChI

InChI=1S/C12H13NO5/c1-12(2,3)18-11(15)10-8(7-14)5-4-6-9(10)13(16)17/h4-7H,1-3H3

InChI Key

SVYTXROTVQMPHC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=CC=C1[N+](=O)[O-])C=O

Origin of Product

United States

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